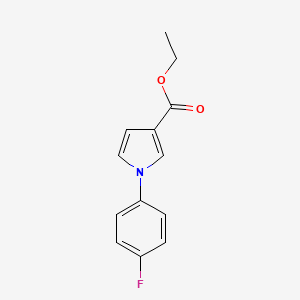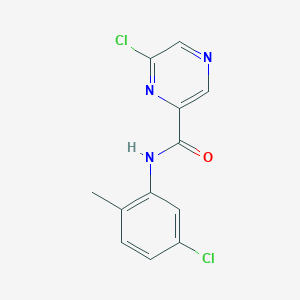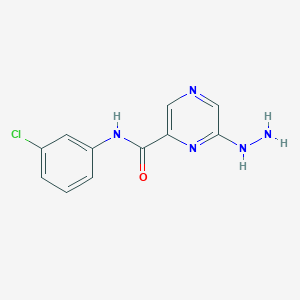![molecular formula C19H11ClN6O B10798376 N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798376.png)
N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-203 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-203 involves constructing the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The halogenated aminothienopyrimidine scaffold is then completed through various synthetic strategies, including the generation of boronate esters .
Industrial Production Methods: Industrial production of OSM-S-203 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing automated processes for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: OSM-S-203 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimalarial agent.
Medicine: Explored for its therapeutic potential in treating malaria.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-203 involves targeting specific molecular pathways in the malaria parasite. It is believed to interfere with the parasite’s ability to replicate and survive within the host. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial properties.
TCMDC 132385: A related compound with variations in the sulfonamide portion.
Uniqueness: OSM-S-203 is unique due to its specific structural features and the presence of a meta sulfonamide group, which is necessary for its activity. It has shown promising results in biological evaluations, making it a valuable candidate for further development .
Properties
Molecular Formula |
C19H11ClN6O |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C19H11ClN6O/c20-14-2-1-3-15(8-14)23-19(27)16-10-22-11-17-24-25-18(26(16)17)13-6-4-12(9-21)5-7-13/h1-8,10-11H,(H,23,27) |
InChI Key |
YYVVJIHSHHKYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798301.png)
![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)
![2-Chloroethyl spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-carboxylate](/img/structure/B10798320.png)



![N-(3-chlorophenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798342.png)
![1'-(1,3-Benzodioxol-5-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798343.png)
![N-(3-chloro-2-fluorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798349.png)
![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)benzonitrile](/img/structure/B10798351.png)
![1'-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798360.png)
![1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798365.png)
![1'-Benzylspiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798384.png)
